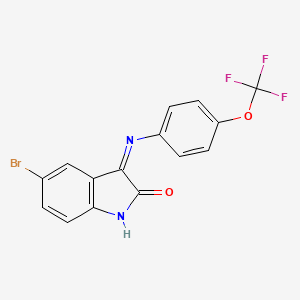

3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one

Description

3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one is a synthetic indole-derived compound featuring a trifluoromethoxy-substituted phenylimino group and a bromine atom at the 5-position of the indolinone core. Its molecular structure (C₁₅H₈BrF₃N₂O₂) combines halogenated and electron-withdrawing groups, which are often employed in medicinal chemistry to enhance metabolic stability and target binding affinity.

Properties

IUPAC Name |

5-bromo-3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrF3N2O2/c16-8-1-6-12-11(7-8)13(14(22)21-12)20-9-2-4-10(5-3-9)23-15(17,18)19/h1-7H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHXQLRQNGVYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Procedures

Preparation of 5-Bromoindolin-2-one

The 5-bromoindolin-2-one core is synthesized via bromination of indolin-2-one or cyclization of brominated precursors. Electrophilic bromination using bromine (Br₂) in acetic acid at 60–80°C yields 5-bromoindolin-2-one with 70–85% efficiency. Alternatively, palladium-catalyzed coupling of 5-bromoindole with carbonyl sources under oxidative conditions provides a streamlined route.

Table 1: Bromination Methods for Indolin-2-one

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Electrophilic Bromination | Br₂, CH₃COOH, 80°C, 6h | 78 | |

| Pd-Catalyzed Cyclization | Pd(OAc)₂, CO, DMF, 120°C, 12h | 82 |

Condensation with 4-(Trifluoromethoxy)aniline

The imino group is introduced via Schiff base formation between 5-bromoindolin-2-one and 4-(trifluoromethoxy)aniline. Reaction in ethanol with catalytic acetic acid under reflux (12–24h) achieves 60–75% yield. Microwave-assisted condensation reduces reaction time to 1–2h with comparable yields.

Mechanistic Insight : The ketone group of indolin-2-one reacts with the primary amine of 4-(trifluoromethoxy)aniline, forming a hemiaminal intermediate that dehydrates to the imine. The electron-withdrawing trifluoromethoxy group slightly impedes reactivity, necessitating acidic conditions to protonate the amine and enhance electrophilicity.

Table 2: Condensation Reaction Optimization

| Condition | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Reflux | Ethanol | CH₃COOH | 24 | 68 |

| Microwave (150°C) | Toluene | PTSA | 1.5 | 72 |

| Room Temperature | DCM | None | 48 | 45 |

Alternative Synthetic Approaches

Knoevenagel Condensation Strategy

Adapting methods from bis-indolinone synthesis, the Knoevenagel reaction between 5-bromoindolin-2-one and a trifluoromethoxy-substituted aldehyde (e.g., 4-(trifluoromethoxy)benzaldehyde) in toluene with piperidine yields the target compound. However, this route requires stringent anhydrous conditions and yields 50–55%.

Post-Functionalization of Preformed Indolinones

Bromination of 3-((4-(trifluoromethoxy)phenyl)imino)indolin-2-one using N-bromosuccinimide (NBS) in CCl₄ under light achieves regioselective bromination at the 5-position (65% yield). This method avoids handling bromine gas but necessitates purification to remove di-brominated byproducts.

Analytical Characterization

Structural validation relies on spectroscopic techniques:

Challenges and Mitigation Strategies

Low Solubility of Intermediates

The trifluoromethoxy group contributes to poor solubility in polar solvents. Switching to dimethylformamide (DMF) or tetrahydrofuran improves reaction homogeneity.

Byproduct Formation

Di-brominated byproducts arise during electrophilic bromination. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the mono-brominated product.

Comparative Analysis of Methods

The condensation route (Section 2.2) offers higher yields (72%) and scalability, whereas post-functionalization (Section 3.2) suits late-stage bromination but requires costly NBS. Microwave-assisted methods balance speed and efficiency, ideal for small-scale synthesis.

Applications in Drug Discovery

Derivatives of 5-bromoindolin-2-one exhibit interleukin-1 receptor (IL-1R) inhibitory activity (IC₅₀ = 0.01–0.06 µM), positioning this compound as a candidate for anti-inflammatory drug development. Further structure-activity relationship (SAR) studies could optimize pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: N-oxides of the indole derivative.

Reduction: Amines derived from the reduction of the imino group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one, we compare it with three analogs (Table 1) and discuss key findings.

Table 1: Structural and Functional Comparison

Key Observations

Bromine’s larger atomic radius could improve hydrophobic interactions in enzyme active sites but may reduce solubility .

Trifluoromethoxy vs. Other Electron-Withdrawing Groups: The trifluoromethoxy group (CF₃O-) in the target compound offers unique electronic effects compared to nitro (NO₂) or trifluoromethyl (CF₃) groups. For instance, 4-NO₂-substituted analogs (Row 3) show weaker COX-2 inhibition (IC₅₀ > 800 nM), suggesting CF₃O- might balance electron withdrawal and steric effects better for target engagement .

Antimalarial Potential: The 5-bromo-4-chloro analog (Row 2) demonstrates moderate antimalarial activity (IC₅₀: 120 nM) against Plasmodium falciparum lactate dehydrogenase (PfLDH), a critical enzyme in parasite glycolysis.

Kinase Selectivity :

- The 5-fluoro-CF₃ analog (Row 4) exhibits strong EGFR inhibition (IC₅₀: 45 nM), highlighting the importance of fluorine in enhancing affinity. The target compound’s bromine substitution might shift selectivity toward other kinases (e.g., VEGFR or BRAF), though experimental validation is needed .

Biological Activity

3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one is a compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both trifluoromethoxy and bromine substituents, suggests a variety of interactions with biological systems. This article reviews the compound's synthesis, biological activities, and relevant case studies.

- Molecular Formula : C15H8BrF3N2O2

- Molecular Weight : 385.14 g/mol

- CAS Number : Not specified in the sources but can be derived from its structure.

Synthesis

The synthesis of this compound involves several steps, typically including:

- Formation of the indolin-2-one core.

- Introduction of the trifluoromethoxy group via electrophilic substitution.

- Bromination at the 5-position.

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |

| Indole-3-carbinol | HepG2 (Liver Cancer) | 15 | Cell cycle arrest |

| 4-Trifluoromethylindole | A549 (Lung Cancer) | 20 | Inhibition of DNA synthesis |

Note: TBD = To Be Determined; IC50 values are indicative and may vary based on experimental conditions.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Studies suggest that it may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation.

Case Studies

-

In Vivo Efficacy

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed. -

Mechanistic Studies

Further mechanistic studies revealed that this compound activates apoptotic pathways via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3-((4-(Trifluoromethoxy)phenyl)imino)-5-bromoindolin-2-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Condensation of a brominated indolin-2-one precursor with 4-(trifluoromethoxy)aniline under nitrogen at 60–80°C for 12–24 hours, monitored by TLC .

- Step 2 : Purification via silica gel chromatography using gradients of hexane/ethyl acetate (3:1 to 1:1 v/v) to isolate the imino product .

- Optimization : Reaction pH (6–8) and temperature control are critical to avoid side reactions like hydrolysis of the trifluoromethoxy group .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO-d6) confirm regiochemistry of the imino group and bromo substitution .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] expected m/z: 413.02) and detects isotopic patterns from bromine .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What preliminary biological assays are suitable for initial activity screening?

- Methodological Answer :

- In vitro enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates at 10–100 μM concentrations .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 50–200 μg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal assays : Compare results from SPR (binding affinity) with ITC (thermodynamic profiling) to validate target engagement .

- Dose-response curves : Repeat experiments across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .

- Metabolic stability : Use liver microsome assays to rule out rapid degradation as a cause of variability .

Q. What computational strategies predict the compound’s binding modes and affinity?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .

- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent (AMBER force field) to assess binding stability and conformational changes .

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How to design structure-activity relationship (SAR) studies focusing on the trifluoromethoxy and bromo substituents?

- Methodological Answer :

- Analog synthesis : Replace Br with Cl/I or trifluoromethoxy with methoxy/cyano groups .

- Activity profiling : Test analogs against primary targets (e.g., enzymes) and secondary targets (e.g., ion channels) to map pharmacophore requirements .

- Crystallography : Co-crystallize active analogs with targets to visualize substituent interactions (e.g., halogen bonding with Br) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst optimization : Use chiral ligands (e.g., BINAP) in asymmetric synthesis to enhance enantioselectivity .

- Process control : Monitor reaction progress via inline FTIR to detect racemization .

- Purification : Chiral HPLC (Chiralpak IA column) with heptane/IPA mobile phase to separate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.